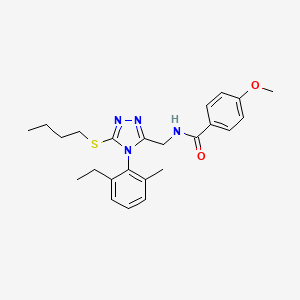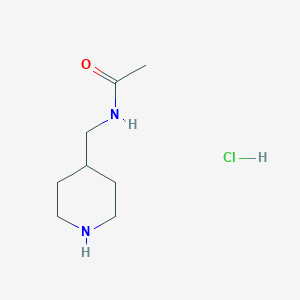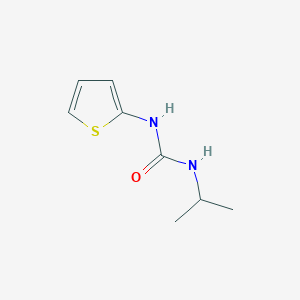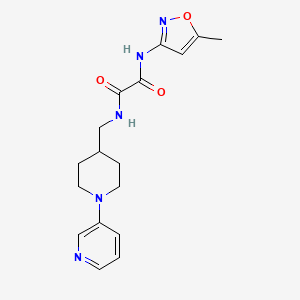![molecular formula C17H21NO3 B2632623 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1797904-61-0](/img/structure/B2632623.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly known as DMPE or DMPE-Ketamine, and it is a derivative of ketamine, a well-known anesthetic drug. DMPE has been found to have unique properties that make it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
DMPE works by modulating the activity of several neurotransmitter systems in the brain, including the glutamate and serotonin systems. It has been found to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, while decreasing the release of others, such as glutamate. This modulation of neurotransmitter activity is thought to underlie the therapeutic effects of DMPE.
Biochemical and Physiological Effects:
DMPE has been found to have several biochemical and physiological effects. It has been shown to increase neurotrophic factors, which are important for the growth and survival of neurons. It has also been found to decrease inflammation in the brain, which is thought to play a role in the development of several neurological and psychiatric disorders. DMPE has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
DMPE has several advantages for use in lab experiments. It has a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders. It has also been shown to be effective in animal models of these disorders, making it a useful tool for studying the underlying mechanisms of these disorders. However, DMPE is a complex compound that requires specialized equipment and expertise to synthesize and study. It is also relatively expensive compared to other compounds used in lab experiments.
Future Directions
There are several future directions for the study of DMPE. One potential direction is the development of new formulations of DMPE that can be used for the treatment of specific disorders. Another direction is the evaluation of the safety and efficacy of DMPE in humans in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of DMPE and its potential therapeutic applications.
Synthesis Methods
DMPE can be synthesized through a multi-step process involving the reaction of ketamine with 3,4-dimethoxyphenylacetic acid. The resulting intermediate is then converted to DMPE through a series of chemical reactions. The synthesis of DMPE is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
DMPE has been extensively studied for its potential therapeutic applications. It has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and chronic pain. DMPE has been shown to be effective in animal models of these disorders, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-6-12(10-16(15)21-2)11-17(19)18-13-4-3-5-14(18)8-7-13/h3-4,6,9-10,13-14H,5,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQONROOPIQOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2C3CCC2C=CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2632542.png)








![tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate](/img/structure/B2632559.png)

![2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2632562.png)